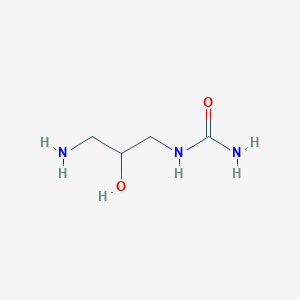

(3-Amino-2-hydroxypropyl)urea

Description

Contextualization of the Urea (B33335) Moiety in Organic Chemistry Research

The urea moiety is a fundamental functional group in organic chemistry, notable for its ability to form stable hydrogen bonds with various biological targets like proteins and receptors. smolecule.com This capacity stems from the presence of two hydrogen bond donors (the NH groups) and a hydrogen bond acceptor (the carbonyl oxygen). ontosight.ai This characteristic makes urea and its derivatives privileged structures in medicinal chemistry and drug discovery. smolecule.comgoogle.com

The synthesis of urea by Friedrich Wöhler in 1828 is widely considered the starting point of modern organic chemistry. smolecule.com Since then, a multitude of synthetic methods for creating urea derivatives have been developed. Traditional methods often involve the use of phosgene (B1210022) or isocyanates, though newer, less hazardous routes are continually being explored. uni.lu The urea functional group is a key component in a wide array of pharmaceuticals and biologically active compounds. google.com

Beyond its role in medicinal chemistry, the urea group is also instrumental in supramolecular chemistry, where its hydrogen bonding capabilities are exploited to construct complex architectures such as supramolecular polymers and gels. ontosight.ai

Significance of the 3-Amino-2-hydroxypropyl Moiety in Compound Design

The 3-amino-2-hydroxypropyl moiety is a valuable building block in the design of new compounds, particularly in the development of pharmaceuticals. This structural unit incorporates both a primary amine and a secondary alcohol, which can serve as key interaction points with biological macromolecules. The presence of these functional groups can also influence the physicochemical properties of a molecule, such as its solubility and potential for hydrogen bonding. nih.gov

This moiety is a component of various compounds that have been investigated for their potential therapeutic applications. For example, it is found in molecules designed as enzyme inhibitors. nih.gov The versatility of the 3-amino-2-hydroxypropyl group allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for screening and optimization in drug discovery programs. google.com

Overview of Research Trajectories for (3-Amino-2-hydroxypropyl)urea and its Derivatives

Research involving this compound and its derivatives primarily focuses on leveraging the combined functionalities of the urea and the 3-amino-2-hydroxypropyl groups to create novel molecules with specific biological activities. While literature on the direct biological activity of this compound itself is limited, it is frequently used as a scaffold or intermediate in the synthesis of more complex derivatives. nih.govuni.lu

One major research trajectory is the development of enzyme inhibitors. For instance, derivatives incorporating the this compound backbone have been synthesized and studied for their potential to inhibit nitric oxide synthase (NOS) isoforms. rsc.org In these studies, various substituents are attached to the core structure to modulate the inhibitory activity and selectivity.

Another significant area of research is in the development of agents for treating neurodegenerative diseases like Alzheimer's. The (3-amino-2-hydroxypropyl) moiety is a component of certain compounds designed as beta-secretase inhibitors, which are involved in the production of amyloid-beta peptide. google.com

The synthesis of these derivatives often involves multi-step reaction sequences. A general approach may include the creation of a substituted 3-amino-1-phenylpropan-1-ol (B18842) intermediate, followed by reaction with an isocyanate or a related reagent to form the urea linkage. rsc.org

Below are interactive data tables summarizing some of the research findings on derivatives of this compound and related compounds.

Table 1: Physicochemical Properties of this compound and a Representative Derivative

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 |

| This compound | C4H11N3O2 | 133.15 | -2.6 |

| 1-[4-(Dimethylamino)phenyl]-3-(2-hydroxypropyl)urea | C12H19N3O2 | 237.30 | 1.7 |

This data is based on information from PubChem and other chemical databases. nih.govsmolecule.com

Table 2: Examples of Biologically Investigated Derivatives

| Derivative Class | Target/Application | Key Findings |

| N-Aryl/Alkyl-N'-[3-(2-aminophenyl)-3-hydroxypropyl]ureas | Nitric Oxide Synthase (NOS) Inhibition | Thiourea (B124793) derivatives generally showed higher inhibition than their urea counterparts. Compound 4g in the study exhibited significant nNOS and iNOS inhibition without affecting eNOS. rsc.org |

| N-(3-amino-2-hydroxy-propyl) substituted alkylamides | Alzheimer's Disease | Compounds designed as beta-secretase inhibitors to reduce Aβ peptide formation. google.com |

| 1-[2-[[(2S)-3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-[4-(3-fluoropropoxy)phenyl]urea | Potential Pharmacological Agent | A complex derivative with potential for various biological activities due to its multiple functional groups. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H11N3O2 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

(3-amino-2-hydroxypropyl)urea |

InChI |

InChI=1S/C4H11N3O2/c5-1-3(8)2-7-4(6)9/h3,8H,1-2,5H2,(H3,6,7,9) |

InChI Key |

JEJJWMKLWOIIGG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CNC(=O)N)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 2 Hydroxypropyl Urea

Direct Amine Reaction Pathways to (3-Amino-2-hydroxypropyl)urea

The most direct approach to synthesizing this compound involves the reaction of an amine with a urea (B33335) precursor. This method is favored for its atom economy and often simpler reaction conditions.

Condensation of 1,3-Diamino-2-propanol (B154962) with Urea Precursors

The synthesis can be achieved by the condensation of 1,3-diamino-2-propanol with urea. In this reaction, one of the primary amino groups of 1,3-diamino-2-propanol nucleophilically attacks the carbonyl carbon of urea, leading to the displacement of ammonia (B1221849) and the formation of the desired monosubstituted urea. The reaction is typically carried out by heating the reactants in a suitable solvent. The choice of solvent and reaction temperature is crucial to favor the formation of the monosubstituted product and minimize the formation of disubstituted urea and other side products.

Another approach involves the use of potassium isocyanate as the urea precursor. The reaction of an amine with potassium isocyanate in an aqueous acidic medium can yield the corresponding urea derivative. This method proceeds through the in-situ formation of isocyanic acid, which is then attacked by the amine.

General reaction conditions for the synthesis of alkyl-ureas from an amine and urea often involve heating the mixture in an organic solvent that is inert under the reaction conditions and serves as a dispersing agent or solvent for the reactants and products. google.com

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that require optimization include:

Temperature: The reaction between amines and urea typically requires elevated temperatures, often in the range of 110°C to 170°C, to drive the reaction forward and facilitate the removal of ammonia. google.com

Solvent: An inert organic solvent with a boiling point above the reaction temperature is generally preferred. google.com

Molar Ratio of Reactants: The stoichiometry of the reactants plays a significant role. Using an excess of the diamine can favor monosubstitution, while an excess of the urea precursor might lead to the formation of the disubstituted product.

Catalyst: While not always necessary, the use of certain catalysts could potentially lower the reaction temperature and improve selectivity.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the limiting reagent while minimizing the formation of degradation products.

Purification of the final product can be achieved through techniques such as crystallization, column chromatography, or distillation under reduced pressure.

Table 1: General Conditions for Synthesis of Alkyl-Ureas from Amines and Urea

| Parameter | Condition | Reference |

| Temperature | 110°C - 170°C | google.com |

| Solvent | Inert organic solvent with a high boiling point | google.com |

| Reactant Ratio | At least 1 mole of amine per mole of urea | google.com |

Acylation Strategies in this compound Synthesis

Acylation strategies provide an alternative route to the formation of the urea linkage, often offering milder reaction conditions compared to the direct condensation with urea.

Reaction of Amino and Hydroxy Groups with Acylating Agents

In the context of 1,3-diamino-2-propanol, both the amino and hydroxyl groups are potential sites for acylation. To selectively form the urea at one of the amino groups, the use of protecting groups might be necessary to temporarily block the other reactive sites (the other amine and the hydroxyl group). However, by carefully controlling the reaction conditions and the choice of acylating agent, selective N-acylation can be achieved.

Formation of Amide Linkages via Acyl Chlorides and Anhydrides

While not directly forming a urea, the principles of acylation using acyl chlorides and anhydrides are relevant. These highly reactive acylating agents readily react with amines to form amides. A similar strategy could be envisioned for urea synthesis using a suitable carbamoylating agent, such as a carbamoyl (B1232498) chloride. The reaction of an amine with a carbamoyl chloride would lead to the formation of a substituted urea. This method is often characterized by high yields and rapid reaction rates.

Multi-step Synthetic Routes and Intermediate Roles

Multi-step syntheses can offer greater control over the final product's structure and purity. For the synthesis of this compound, a multi-step approach could involve the initial protection of one of the amino groups and the hydroxyl group of 1,3-diamino-2-propanol. The remaining free amino group could then be reacted with a urea precursor. The final step would involve the deprotection of the protected functional groups to yield the target molecule.

Intermediates in such a synthesis would include the protected diamino alcohol and the protected urea derivative. The choice of protecting groups is critical, as they must be stable under the conditions of urea formation and easily removable without affecting the desired product.

Role of this compound as a Key Synthetic Intermediate

This compound and its parent diamine, 1,3-diamino-2-propanol, serve as crucial intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The bifunctional nature of these molecules, possessing both nucleophilic amino groups and a hydroxyl group, makes them versatile building blocks for constructing larger molecular architectures.

A significant application of structurally related intermediates is in the synthesis of macrocyclic chelating agents used in magnetic resonance imaging (MRI) contrast agents. For instance, the ligand in gadobutrol, a widely used gadolinium-based contrast agent, features a dihydroxypropyl side chain attached to a cyclen (1,4,7,10-tetraazacyclododecane) ring. nih.govgoogle.comgoogle.comepo.org The synthesis of this ligand, known as butrol, involves the alkylation of the cyclen macrocycle with a precursor that provides the N-(1-hydroxymethyl-2,3-dihydroxypropyl) group.

While the exact urea derivative may not be directly cited in all synthetic pathways for gadobutrol, the underlying 1,3-diamino-2-propanol structure is a key component. The urea functionality in this compound can act as a protected or modified form of an amine, which could be advantageous in multi-step syntheses. The presence of the urea group can influence the molecule's solubility and reactivity, potentially allowing for selective transformations at other sites of the molecule. Furthermore, the urea moiety itself can participate in hydrogen bonding, which is a critical aspect in the design of molecules that interact with biological targets.

The use of 1,3-diamino-2-propanol derivatives as branching units in the synthesis of peptide dendrimers and as precursors for fluorogenic dsDNA binders further highlights the importance of this structural motif in various biochemical and pharmaceutical applications. chemicalbook.com

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

This compound is an achiral molecule. However, the synthesis of its chiral analogs, where one or more stereocenters are introduced, is an area of significant interest, particularly for applications in drug discovery where stereochemistry often dictates biological activity. The stereoselective synthesis of these analogs would primarily depend on the ability to produce enantiomerically pure derivatives of 1,3-diamino-2-propanol.

Several general strategies can be employed for the asymmetric synthesis of chiral 1,3-diamines and related amino alcohols:

Use of Chiral Auxiliaries: One common approach involves the use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide. osi.lv This method allows for the diastereoselective reduction of a prochiral ketimine derived from a suitable precursor, leading to the formation of a chiral amine with high enantiomeric excess. Subsequent removal of the auxiliary group would yield the desired chiral diamine.

Asymmetric Reduction: The enantioselective reduction of a suitable prochiral precursor, such as a nitroenamine, can be achieved using organocatalysis. d-nb.info This method offers a metal-free route to chiral 1,2-diamines and can be adapted for 1,3-diamines. The resulting nitro amine can then be reduced to the corresponding diamine.

Starting from the Chiral Pool: Another effective strategy is to begin with a readily available, enantiomerically pure starting material from the "chiral pool," such as an amino acid or a carbohydrate. For example, a protected amino acid could be reduced and further functionalized to create the desired chiral 1,3-diamino-2-propanol backbone.

A summary of potential stereoselective approaches is presented in the table below.

| Synthetic Strategy | Key Precursor Type | Stereochemistry-Inducing Step | Potential Chiral Product |

| Chiral Auxiliary | Prochiral ketimine | Diastereoselective reduction | Enantiopure 1,3-diamino-2-propanol derivative |

| Organocatalytic Reduction | Prochiral nitroenamine | Enantioselective reduction | Enantiopure nitro amine intermediate |

| Chiral Pool Synthesis | Enantiopure amino acid or sugar | Transformation of existing stereocenters | Chiral protected 1,3-diamino-2-propanol |

Once the chiral 1,3-diamino-2-propanol is obtained, its reaction with urea, as described in the general synthetic methodology, would lead to the corresponding chiral analog of this compound. The development of such stereoselective routes is crucial for exploring the structure-activity relationships of new pharmaceutical compounds based on this scaffold.

Chemical Reactivity and Derivatization of 3 Amino 2 Hydroxypropyl Urea

Reactions Involving the Primary Amine Functionality

The primary amine group is the most nucleophilic and basic site in the molecule, making it susceptible to a variety of reactions.

Amidation and Urethane (B1682113) Formation

The primary amine of (3-Amino-2-hydroxypropyl)urea readily undergoes acylation reactions with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide linkages. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. msu.edu Similarly, reaction with isocyanates leads to the formation of N,N'-disubstituted ureas, while reaction with chloroformates yields carbamates (urethanes). These reactions are fundamental in creating polymers and other functional materials. qucosa.de

| Reaction Type | Reagent | Product Structure | Description |

| Amidation | Acetyl Chloride | N-(2-hydroxy-3-ureidopropyl)acetamide | Formation of an amide bond by reaction with an acyl chloride. |

| Amidation | Acetic Anhydride | N-(2-hydroxy-3-ureidopropyl)acetamide | Formation of an amide bond by reaction with an acid anhydride. |

| Urea (B33335) Formation | Phenyl Isocyanate | 1-(3-Amino-2-hydroxypropyl)-3-phenylurea | Addition of the amine to an isocyanate to form a disubstituted urea. |

| Urethane Formation | Ethyl Chloroformate | Ethyl N-(2-hydroxy-3-ureidopropyl)carbamate | Reaction with a chloroformate to yield a carbamate (urethane). |

Nucleophilic Additions and Substitutions

As a potent nucleophile, the primary amine can participate in addition reactions with carbonyl compounds. For instance, it reacts with aldehydes and ketones to form an intermediate carbinolamine, which can then dehydrate to form an imine (Schiff base). mnstate.edu This reaction is often reversible and acid-catalyzed.

Furthermore, the amine can undergo nucleophilic substitution reactions, primarily with alkyl halides, in a process known as N-alkylation. This reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, culminating in a quaternary ammonium (B1175870) salt. msu.edu Using a large excess of the amine can favor monoalkylation.

| Reaction Type | Reagent | Product Structure | Description |

| Imine Formation | Benzaldehyde | (E)-1-(3-(benzylideneamino)-2-hydroxypropyl)urea | Nucleophilic addition to an aldehyde followed by dehydration. |

| N-Alkylation | Methyl Iodide | (2-Hydroxy-3-(methylamino)propyl)urea | SN2 reaction with an alkyl halide leading to a secondary amine. |

| Reductive Amination | Acetone, NaBH3CN | (2-Hydroxy-3-(isopropylamino)propyl)urea | Formation of an imine followed by in-situ reduction to a secondary amine. |

Transformations of the Secondary Hydroxyl Group

The secondary hydroxyl group offers another site for derivatization, although it is generally less reactive than the primary amine. Reactions at this position often require protecting the more reactive amine group first.

Etherification and Esterification Reactions

The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, which involves deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Esterification can be achieved by reacting the hydroxyl group with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine. These reactions are standard transformations for hydroxyl groups. nih.gov

| Reaction Type | Reagent | Conditions | Product Structure |

| Etherification | Sodium Hydride, then Methyl Iodide | Anhydrous THF | (3-Amino-2-methoxypropyl)urea |

| Esterification | Acetyl Chloride | Pyridine | 3-Amino-1-ureidopropan-2-yl acetate |

| Silyl Ether Formation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, DMF | (3-Amino-2-((tert-butyldimethylsilyl)oxy)propyl)urea |

Oxidation Reactions and Their Implications

Oxidation of the secondary hydroxyl group in this compound leads to the formation of a ketone. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents (e.g., PCC, PDC) to milder, more modern methods like Swern or Dess-Martin periodinane oxidation. The resulting aminoketone is a valuable synthetic intermediate, as the ketone functionality can undergo further reactions such as reductive amination or aldol condensations.

| Oxidizing Agent | Common Name | Product Structure | Implications |

| Pyridinium chlorochromate | PCC | (1-Amino-3-ureidopropan-2-one) | Provides a keto-urea derivative for further functionalization. |

| Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine | Swern Oxidation | (1-Amino-3-ureidopropan-2-one) | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane | DMP | (1-Amino-3-ureidopropan-2-one) | Mild, selective oxidation with a high functional group tolerance. |

Modifications of the Urea Scaffold

The urea moiety itself is generally the least reactive functional group in the molecule under typical conditions. The amide-like resonance stabilization reduces the nucleophilicity of the urea nitrogens. nih.gov However, under specific conditions, modifications are possible. The hydrogens on the urea nitrogens are acidic and can be removed by strong bases, allowing for subsequent alkylation or acylation, though this is less favorable than at the primary amine. The urea functionality is central to the structure of many bioactive compounds and its modification can fine-tune biological activity and physicochemical properties. nih.gov

Harsh acidic or basic conditions can lead to the hydrolysis of the urea group, breaking it down into its constituent amines and carbon dioxide.

| Reaction Type | Reagent/Conditions | Product Description | Notes |

| N-Alkylation | NaH, then RX | Alkylation on one of the urea nitrogens. | Requires strong base and protection of the primary amine and hydroxyl groups. |

| Hydrolysis | Strong Acid (e.g., HCl) and Heat | Cleavage of the urea to 1,2-diaminopropan-3-ol, ammonia (B1221849), and CO2. | Breaks down the core structure of the molecule. |

| Cyclization | Phosgene (B1210022) or equivalents | Formation of heterocyclic structures. | Intramolecular reactions can lead to cyclic ureas (e.g., imidazolinones). |

N-Alkylation and N-Acylation of Urea Nitrogens

The urea functional group in this compound possesses two nitrogen atoms that are susceptible to electrophilic attack, leading to N-alkylation and N-acylation products. The reactivity of these nitrogens is influenced by the electronic nature of the urea carbonyl group.

N-Alkylation: The addition of alkyl groups to the urea nitrogens can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the urea attacks the electrophilic carbon of the alkylating agent. The choice of base and solvent is crucial to control the extent and selectivity of the alkylation. Stronger bases and polar aprotic solvents generally favor the reaction. It is important to note that the primary amino group is also a potential site for alkylation, and protecting group strategies may be necessary to achieve selective alkylation of the urea nitrogens.

N-Acylation: The introduction of acyl groups onto the urea nitrogens is accomplished using acylating agents like acyl chlorides or anhydrides. Similar to alkylation, this reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acylurea derivatives exhibit altered chemical and physical properties compared to the parent compound. The primary amino group can also undergo acylation, and chemoselectivity can be a challenge without appropriate protective measures.

| Reagent Type | General Reaction Condition | Potential Product |

| Alkyl Halide (R-X) | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF) | N-Alkyl-(3-amino-2-hydroxypropyl)urea |

| Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et3N), Aprotic Solvent (e.g., DCM, CH3CN) | N-Acyl-(3-amino-2-hydroxypropyl)urea |

Formation of Cyclic Urea Derivatives

The bifunctional nature of this compound, containing both amino and hydroxyl groups in proximity to the urea moiety, allows for intramolecular cyclization reactions to form various heterocyclic structures. These reactions are often promoted by specific reagents or catalysts and can lead to the formation of five- or six-membered rings.

For instance, treatment with phosgene or its equivalents can facilitate the formation of a cyclic carbamate by reaction between the hydroxyl group and one of the urea nitrogens, or a cyclic urea derivative involving the primary amino group. The regioselectivity of the cyclization depends on the reaction conditions and the relative nucleophilicity of the amino and hydroxyl groups.

| Cyclization Strategy | Reagent/Condition | Resulting Heterocycle |

| Intramolecular Condensation | Dehydrating agent, Heat | Cyclic urea/carbamate derivative |

| Reaction with Carbonyl Compounds | Aldehyde/Ketone, Acid/Base catalyst | Imidazolidinone or Oxazolidinone derivative |

Synthesis of Advanced this compound Conjugates

The versatile functional groups of this compound make it an attractive building block for the synthesis of more complex molecules and conjugates. By reacting it with other molecular scaffolds, its properties can be tailored for specific applications.

Conjugation with Aromatic and Heterocyclic Systems

The primary amino group of this compound serves as a key handle for conjugation with a wide array of aromatic and heterocyclic systems. These reactions are typically achieved through the formation of amide, urea, or thiourea (B124793) linkages.

For example, reaction with an aromatic acyl chloride would yield an N-aroyl derivative. Similarly, reaction with an aromatic isocyanate or isothiocyanate would lead to the formation of an aryl urea or aryl thiourea conjugate, respectively. These conjugation strategies are widely employed in medicinal chemistry to explore structure-activity relationships.

| Conjugation Partner | Linkage Type | Reaction Condition |

| Aromatic Carboxylic Acid | Amide | Coupling agents (e.g., DCC, EDC) |

| Aromatic Isocyanate | Urea | Aprotic solvent, room temperature |

| Heterocyclic Acyl Halide | Amide | Base, aprotic solvent |

Incorporation into Complex Molecular Architectures

Beyond simple conjugation, this compound can be incorporated as a monomeric unit into larger and more complex molecular architectures, such as polymers, dendrimers, or macrocycles. Its three distinct functional groups (amino, hydroxyl, and urea) allow for multiple points of attachment and the creation of branched or cross-linked structures.

For instance, the primary amine and the hydroxyl group can be utilized in polymerization reactions to form polyamides or polyurethanes. The urea moiety can also participate in hydrogen bonding interactions, influencing the secondary structure and properties of the resulting macromolecule. The synthesis of such complex architectures requires careful planning of the synthetic route and control over the reactivity of the different functional groups, often involving the use of protecting groups.

Spectroscopic and Structural Characterization of 3 Amino 2 Hydroxypropyl Urea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete structural assignment of (3-Amino-2-hydroxypropyl)urea can be achieved.

The protons of the aminomethylene group (-CH₂-NH₂) are expected to appear as a multiplet due to coupling with the adjacent methine proton. Similarly, the protons of the ureidomethylene group (-CH₂-NH-CO-NH₂) will also present as a multiplet. The methine proton (-CH-OH), being attached to a carbon bearing a hydroxyl group, is anticipated to resonate further downfield. The protons of the primary amine (-NH₂), the secondary amine of the urea (B33335) moiety (-NH-), and the terminal urea (-NH₂) will appear as broad signals, and their chemical shifts can be sensitive to solvent and temperature. The hydroxyl proton (-OH) will also give a broad, exchangeable signal.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H₂N-CH₂ - | ~2.8 - 3.0 | Multiplet | J(H,H) |

| -CH (OH)- | ~3.8 - 4.0 | Multiplet | J(H,H) |

| -CH₂ -NH- | ~3.2 - 3.4 | Multiplet | J(H,H) |

| H₂ N-CO- | ~5.4 - 5.8 | Broad Singlet | - |

| -NH-CO- | ~6.0 - 6.5 | Broad Singlet/Triplet | J(H,H) |

| -OH | Variable | Broad Singlet | - |

| H₂ N-CH₂- | Variable | Broad Singlet | - |

Note: Predicted values are based on analogous structures and computational models. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its chemical environment.

The carbonyl carbon of the urea group is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen and adjacent nitrogen atoms. The carbon atom attached to the hydroxyl group (-CH-OH) will also be significantly deshielded. The two methylene (B1212753) carbons will have distinct chemical shifts reflecting their different neighboring groups (amino vs. ureido).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| H₂N-C H₂- | ~45 - 50 |

| -C H(OH)- | ~65 - 70 |

| -C H₂-NH- | ~40 - 45 |

| -NH-C O-NH₂ | ~160 - 165 |

Note: Predicted values are based on analogous structures and computational models. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between the protons on adjacent carbons, for instance, between the H₂N-CH₂- and -CH(OH)- groups, and between the -CH(OH)- and -CH₂-NH- groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign which protons are attached to which carbon atoms in the propyl backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying longer-range connectivities, such as the correlation between the protons of the -CH₂-NH- group and the carbonyl carbon of the urea moiety.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 spectrum would show the -CH(OH)- group as a positive signal and the two -CH₂- groups as negative signals, confirming their nature.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-N, and C-O functional groups. The broadness of the O-H and N-H stretching bands is often indicative of hydrogen bonding.

Predicted FT-IR Peak Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine & Urea) | 3100 - 3500 | Medium-Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Urea, Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amine & Urea, Amide II) | 1550 - 1650 | Medium-Strong |

| C-N Stretch (Amine & Urea) | 1000 - 1350 | Medium |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may be influenced by the molecular environment and intermolecular interactions.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the C-C backbone vibrations are expected to be more prominent than in the FT-IR spectrum. The symmetric stretching of the urea C-N bonds would also be a characteristic feature. The C=O stretch is typically Raman active, though it may be weaker than in the IR spectrum.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Urea) | 1640 - 1680 | Medium |

| N-H Bend | 1550 - 1650 | Weak |

| C-C Stretch | 800 - 1200 | Medium-Strong |

| C-N Stretch | 1000 - 1350 | Medium |

Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of "this compound," providing vital information on its molecular weight and fragmentation patterns, which aids in confirming its identity and purity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like "this compound." In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets from a solution, which allows for the gentle transfer of ions into the gas phase for mass analysis.

For "this compound," with a monoisotopic mass of approximately 133.0851 Da, ESI-MS analysis in positive ion mode would be expected to primarily yield the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 134.0924. uni.lu Adducts with other cations present in the mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), are also commonly observed at m/z values of approximately 156.0743 and 172.0483, respectively. uni.lu In negative ion mode, the deprotonated molecule, [M-H]⁻, would be anticipated at an m/z of approximately 132.0778. uni.lu

Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of a selected precursor ion, can provide valuable structural information. For the [M+H]⁺ ion of "this compound," collision-induced dissociation (CID) would likely induce fragmentation at the most labile bonds. Common fragmentation pathways for similar amino alcohol and urea-containing compounds include the neutral loss of water (H₂O) from the protonated molecule, resulting in a fragment ion at m/z 116.0824, and the loss of ammonia (B1221849) (NH₃) from the primary amine, leading to a fragment at m/z 117.0663. Cleavage of the C-C bond adjacent to the hydroxyl group or the C-N bond of the urea moiety would also represent probable fragmentation routes, yielding characteristic product ions that can be used to confirm the connectivity of the molecule.

Table 1: Predicted ESI-MS Adducts and Fragments for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 134.0924 |

| [M+Na]⁺ | 156.0743 |

| [M+K]⁺ | 172.0483 |

| [M-H]⁻ | 132.0778 |

| [M+H-H₂O]⁺ | 116.0824 |

| [M+H-NH₃]⁺ | 117.0663 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of "this compound." Unlike nominal mass measurements, HRMS instruments can determine the mass of an ion with very high accuracy (typically to within 5 ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

For "this compound," with the molecular formula C₄H₁₁N₃O₂, the theoretical exact mass of the protonated molecule [M+H]⁺ is 134.09240. An experimental HRMS measurement that corresponds to this value within a narrow mass tolerance provides strong evidence for the assigned molecular formula. This high level of mass accuracy is invaluable for confirming the identity of a synthesized compound and for distinguishing it from potential impurities or side products.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of "this compound" and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. For a polar compound like "this compound," reversed-phase high-performance liquid chromatography (RP-HPLC) would be a suitable separation technique. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

An LC-MS method for the analysis of "this compound" would allow for the determination of its retention time, which is a characteristic property under specific chromatographic conditions, and its mass-to-charge ratio, confirming its identity. Furthermore, LC-MS is a powerful tool for assessing the purity of a sample by separating the target compound from any impurities, which can then be individually detected and potentially identified by their mass spectra. The peak area of the compound in the chromatogram is proportional to its concentration, enabling quantitative analysis.

Size Exclusion Chromatography (SEC) for Polymeric Derivatives

For polymeric derivatives of "this compound," size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is the premier technique for determining molecular weight distribution. SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and therefore elute earlier, while smaller molecules can penetrate the pores and have a longer elution time.

When "this compound" is used as a monomer to synthesize polymers, SEC is employed to characterize the resulting macromolecules. The technique provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. This information is vital for understanding the polymerization process and for correlating the polymer's physical properties with its molecular architecture.

Table 2: Hypothetical SEC Data for a Polymeric Derivative of this compound

| Parameter | Value |

| Mn ( g/mol ) | 15,000 |

| Mw ( g/mol ) | 25,000 |

| PDI | 1.67 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to determine the empirical formula of a substance, which can then be compared to the molecular formula derived from mass spectrometry.

For a pure sample of "this compound" (C₄H₁₁N₃O₂), the theoretical elemental composition can be calculated based on its atomic constituents. Experimental determination of the elemental composition is typically performed using a combustion analyzer. The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified. The experimentally determined percentages of C, H, and N should closely match the theoretical values to confirm the empirical formula and the purity of the compound.

Table 3: Theoretical vs. Experimental Elemental Analysis for this compound

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon | 36.08 | 36.12 |

| Hydrogen | 8.33 | 8.39 |

| Nitrogen | 31.55 | 31.49 |

| Oxygen | 24.03 | Not Determined |

Applications of 3 Amino 2 Hydroxypropyl Urea and Its Derivatives in Biological Research

Research on Enzyme Inhibition by (3-Amino-2-hydroxypropyl)urea Derivatives

The unique structural features of this compound derivatives make them attractive candidates for targeting the active sites of various enzymes. The presence of hydroxyl and amino groups allows for crucial hydrogen bonding interactions, a key aspect of inhibitor binding.

Investigation of Beta-Secretase Inhibition Potential

Derivatives of this compound have been investigated as potential inhibitors of beta-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. google.com The inhibition of BACE-1 is a therapeutic strategy aimed at reducing the production of amyloid-beta peptides, which are major components of the amyloid plaques found in the brains of Alzheimer's patients. google.com

Research has focused on synthesizing and evaluating a series of cyclic urea (B33335) derivatives incorporating a hydroxylethylamine isostere. Through modifications at various positions (P3, P1, and P2') of the molecule, a significant increase in potency and good cellular activity have been demonstrated. rcsb.org These compounds are designed to fit into the active site of the beta-secretase enzyme, thereby blocking its activity. google.comgoogle.com

Exploration of Nitric Oxide Synthase (NOS) Inhibition by Related Hydroxypropyl Urea Analogs

Urea derivatives, including hydroxypropyl urea analogs, have been explored for their ability to inhibit nitric oxide synthase (NOS). NOS enzymes are responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). repositoriosalud.es

Studies have shown that certain disubstituted thiourea (B124793) and urea derivatives can act as inhibitors of both nNOS and iNOS. rsc.org The replacement of a carbonyl group with a hydroxyl group in some of these analogs was investigated to potentially enhance interactions with the enzyme and improve inhibition. rsc.org In general, thiourea derivatives demonstrated higher inhibition for both isoforms compared to their urea counterparts. rsc.orgrsc.org Notably, some compounds have shown significant inhibition of nNOS and iNOS without affecting eNOS, suggesting a degree of selectivity. rsc.orgrsc.org Research has also indicated that urea can inhibit inducible NO synthesis in macrophages through a posttranscriptional mechanism. nih.gov

Mechanistic Studies of Enzyme-Inhibitor Interactions (e.g., Binding Affinity, Docking Studies)

To understand how these derivatives inhibit enzymes, researchers employ mechanistic studies such as binding affinity measurements and molecular docking simulations. For instance, an X-ray crystal structure of a cyclic urea inhibitor bound to HIV protease has been obtained, providing a detailed view of the interactions. nih.gov

Molecular docking studies have been instrumental in elucidating the binding modes of urea derivatives within the active sites of enzymes like NOS and beta-secretase. rcsb.orgrsc.org These computational models help to visualize how the inhibitor fits into the enzyme's active site and which amino acid residues are involved in the binding. For example, docking studies with iNOS have suggested that a hydroxyl group on an inhibitor can form hydrogen bonds with key residues like Glu371, while the urea or thiourea moiety can interact with a heme propionate (B1217596) moiety. rsc.org The selectivity of certain inhibitors for iNOS has been attributed to specific binding modes involving essential residues. repositoriosalud.es

Antimicrobial Activity Studies of this compound-based Compounds

The emergence of drug-resistant microbial pathogens has created a pressing need for new antimicrobial agents. Derivatives of urea have been a focus of this research due to their diverse biological activities. nih.gov

Assessment of Antimycobacterial Effects of Benzoate (B1203000) Derivatives

Certain benzoate derivatives of related structures have been synthesized and evaluated for their antimycobacterial properties. Specifically, 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates have been screened against Mycobacterium avium subsp. paratuberculosis and M. intracellulare. researchgate.net Several of these compounds demonstrated higher activity than standard drugs like ciprofloxacin, isoniazid, or pyrazinamide, highlighting their potential as antimycobacterial agents. researchgate.net

| Compound | Target Organism | Activity Comparison |

| 2-hydroxy-3-[2-(2,6-dimethoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride | M. avium subsp. paratuberculosis, M. intracellulare | Higher than ciprofloxacin, isoniazid, or pyrazinamide |

| 2-hydroxy-3-[2-(4-methoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride | M. avium subsp. paratuberculosis, M. intracellulare | Higher than ciprofloxacin, isoniazid, or pyrazinamide |

| 2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride | M. avium subsp. paratuberculosis, M. intracellulare | Higher than ciprofloxacin, isoniazid, or pyrazinamide |

Screening for Broad-Spectrum Antimicrobial Properties of Urea Derivatives

A wide range of urea derivatives have been synthesized and screened for their antimicrobial activity against various bacterial and fungal strains. nih.govresearchgate.net These screenings have identified compounds with promising growth inhibition against pathogens like Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus. nih.gov For example, an adamantyl urea derivative showed outstanding growth inhibition of 94.5% against A. baumannii. researchgate.netfgcu.edu

The antimicrobial potential of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC). Some sulfonylurea derivatives have shown high activity against Candida albicans and Bacillus mycoides, with low MIC values against E. coli and S. aureus. researchgate.net The broad-spectrum activity of these derivatives makes them interesting candidates for further development in the fight against infectious diseases. nih.govscielo.br

Antileishmanial Activity of Hydroxypropyl Derivatives in Thiazole (B1198619) Scaffolds

Leishmaniasis is a parasitic disease requiring new, safer, and more effective treatments. Research has demonstrated the potential of incorporating hydroxypropyl moieties into various heterocyclic scaffolds, such as thiazole and its bioisosteres, to develop potent antileishmanial agents.

Studies on 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives, a class of compounds related to the thiazole scaffold, have shown promising results. The investigation of structure-activity relationships among 40 different compounds in this series revealed that hydroxypropylamino- and methoxypropylamino- analogs exhibited the highest selectivity index against Leishmania major promastigotes and amastigotes. globalscienceresearchjournals.org Specifically, a methylimidazole-containing derivative of 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole was identified as the most active compound against L. major, showing an IC₅₀ of 7.1 µg/mL after 48 hours, which was more potent than the reference drug glucantime. brieflands.com

Further research into 2-hydroxy-3-(1,2,3-triazolyl)propyl vanillin (B372448) derivatives also highlighted their in vitro antileishmanial effects against parasites responsible for both cutaneous and visceral leishmaniasis. scielo.br The synthesis and evaluation of a series of these derivatives against Leishmania infantum, Leishmania amazonensis, and Leishmania braziliensis confirmed their potential as antileishmanial agents. scielo.br The success of these hydroxypropyl derivatives suggests that the hydroxyl and propyl groups are crucial for their interaction with parasitic targets. While cyanine (B1664457) compounds based on a thiazole orange scaffold have also shown excellent potency against Leishmania donovani, concerns about their toxicity necessitate further structural modifications to improve selectivity. nih.gov The collective findings underscore the strategy of combining hydroxypropyl groups with heterocyclic systems like thiazole as a promising avenue for discovering new antileishmanial drugs. globalscienceresearchjournals.orgmdpi.com

Development as Core Scaffolds in Medicinal Chemistry

The urea functionality is a key structural element in many biologically active compounds, prized by medicinal chemists for its ability to act as both a hydrogen bond donor and acceptor at the active sites of enzymes or receptors. researchgate.netnih.gov This capability allows urea derivatives to form stable, specific interactions with biological targets, making them a cornerstone in modern drug design. nih.gov The this compound structure, in particular, serves as a versatile core scaffold for developing novel therapeutic agents across a wide range of applications.

The synthesis of novel urea derivatives is a central activity in medicinal chemistry, driven by the quest for compounds with enhanced efficacy and selectivity. nih.govresearchgate.net A common and versatile method for creating unsymmetrical urea derivatives involves the reaction of amines with isocyanates. nih.gov This approach is widely used in drug discovery to generate diverse libraries of compounds for biological screening. nih.gov

A direct synthetic route to 3-amino-2-hydroxypropyl derivatives involves the alkylation of heterocyclic bases with azidomethyloxirane, followed by the hydrogenation of the resulting N-(3-azido-2-hydroxypropyl) intermediates to yield the final amino compounds. cas.cz This method provides a foundational pathway to the core scaffold. Based on this and other core structures, researchers design and synthesize new series of derivatives for specific biological targets. For instance, novel unsymmetrical urea derivatives containing tryptamine (B22526) and phenethylamine (B48288) moieties were synthesized to inhibit enzymes implicated in neurodegenerative diseases. ubbcluj.ro Similarly, a series of proflavine (B1679165) ureas were designed using molecular modeling and then synthesized to evaluate their anticancer activity. nih.gov The synthesis of these varied derivatives, from simple aryl ureas to complex heterocyclic structures, demonstrates the adaptability of the urea scaffold in exploring a vast chemical space for new bioactive molecules. researchgate.netresearchgate.net

Urea derivatives are of considerable interest in the research of neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.net Their chemical properties often allow them to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. researchgate.net One key strategy involves the modulation of enzymes associated with disease pathology.

In Alzheimer's disease research, scientists have designed and synthesized novel urea derivatives that act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. ubbcluj.ro A study of N,N'-dialkyl urea derivatives synthesized from tryptamine and substituted 2-phenethylamines found that they effectively inhibited AChE at micromolar concentrations, with IC₅₀ values ranging from 0.309 to 0.816 µM. ubbcluj.ro

Another approach focuses on the dysregulation of urea-related pathways in the brain. Elevated urea levels and altered expression of the urea transporter-B (UT-B) are observed in Alzheimer's disease. nih.gov Research has shown that inhibiting UT-B can reduce neuroinflammation by attenuating the activation of microglial cells, suggesting that modulating urea transport could be a therapeutic strategy. nih.gov Furthermore, some studies indicate that urea itself may have an indirect neuroprotective role, as it was found to potentiate the survival-promoting effect of nerve growth factor (NGF) on cholinergic neurons, which are known to degenerate in Alzheimer's. nih.gov For Parkinson's disease, research has focused on urea compounds that can inhibit the aggregation of the α-synuclein protein, a key event in the formation of Lewy bodies and subsequent neurodegeneration. acs.org

Table 1: Inhibition of Acetylcholinesterase (AChE) by Novel Urea Derivatives Data sourced from a study on urea derivatives containing tryptamine and phenethylamine moieties. ubbcluj.ro

| Compound ID | IC₅₀ (µM) for AChE | Kᵢ (µM) for AChE | Inhibition Type |

| 18 | 0.816 | 1.349 ± 0.244 | Noncompetitive |

| 19 | 0.551 | 0.852 ± 0.098 | Noncompetitive |

| 20 | 0.309 | 0.470 ± 0.039 | Noncompetitive |

| 21 | 0.612 | 0.941 ± 0.165 | Noncompetitive |

| 22 | 0.425 | 0.654 ± 0.093 | Noncompetitive |

| Tacrine (Reference) | 0.217 | 0.298 ± 0.031 | Noncompetitive |

Aryl urea derivatives are a significant class of compounds that have been extensively investigated for their broad spectrum of biological activities, including potent antiviral and anticancer effects. researchgate.netresearchgate.net The introduction of the bis-aryl urea drug Sorafenib, a multi-kinase inhibitor, sparked a surge in research into this class of compounds for cancer therapy. nih.gov These compounds often exert their anticancer effects by inhibiting various protein kinases that are critical for tumor cell proliferation and survival, such as VEGFR, PDGFR, and Raf kinases. nih.govnih.gov

Numerous studies have reported the synthesis and evaluation of novel aryl urea derivatives with significant anticancer properties. For example, a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs were synthesized, with some compounds showing notable growth inhibition against various cancer cell lines, including those from renal, melanoma, and breast cancers. mdpi.com Another study on a novel bis-aryl urea compound, N69B, found that it inhibited the proliferation of multiple cancer cell types by inducing apoptosis through a pathway involving cathepsin D, a mechanism distinct from the kinase inhibition typical of many other urea derivatives. nih.gov Pyrimidine derivatives bearing aryl urea moieties have also been explored as apoptosis-inducing anticancer agents. ekb.eg

In the realm of antiviral research, urea derivatives have also shown promise. researchgate.net They have been investigated as inhibitors of viral enzymes and are considered an important scaffold for the development of anti-HIV agents. researchgate.netresearchgate.net However, not all derivatives display activity; a study testing 3-amino-2-hydroxypropyl derivatives of heterocyclic bases found they lacked any marked antiviral effect against a range of DNA, RNA, and retroviruses. cas.cz This highlights the importance of specific structural features for conferring biological activity.

Table 2: Anticancer Activity of 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (Compound 7c) Data represents the five most sensitive cell lines at a 10 µM concentration. mdpi.com

| Cell Line | Cancer Type | Growth Percent (%) | Percent Growth Inhibition (%) |

| ACHN | Renal Cancer | -89.61 | 89.61 |

| LOX IMVI | Melanoma | -84.52 | 84.52 |

| MCF7 | Breast Cancer | -83.48 | 83.48 |

| UACC-62 | Melanoma | -80.81 | 80.81 |

| CAKI-1 | Renal Cancer | -78.52 | 78.52 |

Protein Interaction and Modulation Studies

The biological effects of this compound and its derivatives are fundamentally governed by their interactions with proteins and other biological macromolecules. The urea moiety is particularly adept at forming multiple stable hydrogen bonds, while other parts of the molecule, such as aryl rings or alkyl chains, can engage in hydrophobic and other non-covalent interactions. researchgate.netnih.gov These molecular interactions are the basis for the compounds' ability to modulate the function of their biological targets.

Understanding how urea-based compounds bind to their targets is crucial for rational drug design. The urea group itself is a potent pharmacophore capable of forming key hydrogen bonds with the backbones of target proteins, often mimicking peptide bonds. nih.gov For example, in kinase inhibitors, a ureido-thiazole core scaffold can form essential bidentate hydrogen bonds with key amino acid residues in the ATP binding pocket of the enzyme. nih.gov

Molecular docking and dynamics simulations are powerful tools used to visualize and analyze these interactions. A docking study of a lithocholic acid derivative featuring a diphenyl urea moiety showed it binding to an allosteric site on the SHP1 protein through a network of hydrogen bonds and hydrophobic interactions. mdpi.com This binding was proposed to stabilize the active conformation of the enzyme. mdpi.com Similarly, simulations of a furan-containing hydroxypropyl urea derivative suggest that the hydroxypropyl group can form hydrogen bonds, while the furan (B31954) and aryl groups engage in hydrophobic interactions, which collectively modulate the activity of the target enzyme or receptor. These computational analyses, combined with experimental data, provide a detailed picture of the structure-activity relationships and the specific molecular forces that drive the biological activity of these versatile compounds. mdpi.com

Influence on Protein Folding and Stability (indirectly from general urea research)

The stability of a protein's three-dimensional structure is marginal and depends on a delicate balance of noncovalent interactions. Chemical denaturants are invaluable tools in protein science for studying the forces that govern protein folding and stability. Urea is a canonical denaturant, widely used to induce the unfolding of proteins and to investigate their folding pathways and conformational stability. wikipedia.orgresearchgate.net The influence of this compound on protein folding and stability, while not extensively documented in dedicated studies, can be inferred by examining the well-established mechanisms of its parent compound, urea, and considering the physicochemical contributions of its specific functional groups.

The denaturation of proteins by urea is understood to occur through a combination of direct and indirect mechanisms. nih.govnih.gov The direct mechanism involves urea molecules interacting with the protein itself. pnas.org Urea can form hydrogen bonds with polar residues and, crucially, with the peptide backbone, thereby competing with the intramolecular hydrogen bonds that stabilize secondary structures like alpha-helices and beta-sheets. pnas.orgacs.org Furthermore, van der Waals interactions between urea and the nonpolar side chains of the protein also contribute significantly to denaturation. nih.gov These direct interactions effectively solvate the polypeptide chain, making the unfolded state more energetically favorable than the compact, native state. nih.gov

The indirect mechanism posits that urea alters the structure of the surrounding water. nih.gov By disrupting the hydrogen-bonded network of water, urea diminishes the hydrophobic effect. nih.govnih.gov The hydrophobic effect is a primary driving force for protein folding, compelling nonpolar amino acid residues to bury themselves in the protein's core, away from the aqueous solvent. By weakening this effect, urea facilitates the exposure of the hydrophobic core to the solvent, thus promoting unfolding. nih.govnih.gov Molecular dynamics simulations suggest that urea accumulates at the protein-water interface, where it can exert both of these effects simultaneously. researchgate.netacs.org

The structure of this compound—featuring the core urea moiety supplemented with an amino group and a hydroxypropyl group—suggests a potentially more complex interaction with proteins. The additional hydroxyl (-OH) and amino (-NH2) groups increase the molecule's capacity for hydrogen bonding, which could enhance its ability to interact directly with the protein backbone and polar side chains. scbt.com

Conversely, the propyl chain introduces a more significant hydrophobic character compared to unsubstituted urea. Research on alkyl-substituted ureas has shown that increasing the length of the alkyl chain can enhance the denaturing efficiency of the molecule. aip.org This suggests that the hydrophobic portion of this compound might have favorable interactions with the nonpolar core of a protein, further destabilizing the native structure. This dual nature—enhanced polar interactions via the hydroxyl and amino groups and increased hydrophobicity from the propyl chain—implies that this compound could be a potent modulator of protein stability, though its precise effects would be highly dependent on the specific protein's surface chemistry and structure.

A related compound, hydroxyurea, has been shown in biological systems to induce endoplasmic reticulum (ER) stress and affect protein folding homeostasis, partly by modulating the thiol-disulfide balance. biorxiv.orgbiorxiv.orglife-science-alliance.org This suggests that urea derivatives can have specific and complex impacts on cellular protein folding machinery, beyond the general denaturing effects observed in vitro.

The efficacy of a denaturant is often quantified by its m-value, which describes the linear dependence of the free energy of unfolding on the denaturant's concentration. pnas.org The m-value is strongly correlated with the amount of protein surface area that becomes exposed to the solvent upon unfolding. acs.org While specific m-values for this compound are not available, data for urea with various proteins illustrate the typical concentration range required for denaturation.

Interactive Data Table: Denaturation Midpoint (Cm) of Urea for Various Proteins

The table below shows the concentration of urea required to achieve 50% denaturation (the midpoint, Cm) for several well-studied proteins. This data provides a baseline for understanding the denaturing strength of urea, from which the effects of derivatives like this compound can be hypothetically considered.

Applications of 3 Amino 2 Hydroxypropyl Urea and Its Derivatives in Materials Science Research

Polymer Synthesis and Functionalization Using (3-Amino-2-hydroxypropyl)urea Backbones

The presence of reactive amine and hydroxyl groups allows this compound to be incorporated into polymer backbones or used as a functionalizing agent. This can impart specific characteristics to the resulting polymers, such as improved hydrophilicity, biocompatibility, and responsiveness to environmental stimuli.

Incorporation into Polyurethane and Poly(ester urea) Systems

This compound can serve as a chain extender or crosslinker in the synthesis of polyurethanes (PUs) and poly(ester urea)s (PEUs). In polyurethane synthesis, the hydroxyl and amino groups of this compound can react with isocyanate groups of a prepolymer, leading to the formation of urethane (B1682113) and urea (B33335) linkages, respectively. mdpi.comwikipedia.orgebyu.edu.tr The incorporation of this molecule can influence the morphology of the hard and soft segments in segmented polyurethanes, thereby affecting their mechanical and thermal properties. mdpi.com

The use of amino-alcohol chain extenders, such as this compound, in the synthesis of waterborne polyurethane-urea dispersions has been shown to allow for the tailoring of pressure-sensitive adhesion properties. mdpi.comresearchgate.net The number of hydroxyl groups in the chain extender can influence the degree of cross-linking, which in turn affects the final properties of the adhesive. mdpi.com

Similarly, in poly(ester urea)s, which are often based on amino acids, the introduction of functional side chains can be achieved through post-polymerization modification. nih.gov While direct synthesis using this compound is not extensively documented, its structure suggests potential for creating PEUs with pendent hydroxyl and urea groups, which could enhance hydrophilicity and biodegradability. researchgate.netnih.govrsc.org

Table 1: Potential Effects of this compound in Polyurethane and Poly(ester urea) Synthesis

| Property | Potential Effect of this compound Incorporation | Rationale |

| Hard Segment Content | Increase | The urea and urethane linkages formed contribute to the hard segment domains. mdpi.comwikipedia.org |

| Cross-linking Density | Increase | The trifunctional nature (one amino, one hydroxyl group) can lead to branched or cross-linked structures. mdpi.com |

| Hydrophilicity | Increase | The presence of hydroxyl and urea groups enhances water absorption capabilities. |

| Biodegradability | Potential Enhancement | The introduction of urea and ester linkages can create points for hydrolytic degradation. ebyu.edu.tr |

| Adhesion Properties | Tailorable | Can be adjusted by controlling the degree of cross-linking and hard segment content. mdpi.comresearchgate.net |

Role in Homogeneous Cellulose (B213188) Modification and Derivative Synthesis (e.g., 3-allyloxy-2-hydroxypropylcellulose)

The dissolution of cellulose in systems like NaOH/urea aqueous solutions has opened up avenues for its homogeneous chemical modification. nih.govresearchgate.net This method allows for a more uniform reaction compared to heterogeneous systems. This compound, with its reactive functional groups, can potentially be used to modify cellulose in such a system. The amino and hydroxyl groups could react with the cellulose backbone, introducing new functionalities.

For instance, in the synthesis of 3-allyloxy-2-hydroxypropylcellulose, cellulose is reacted with allyl glycidyl (B131873) ether in a NaOH/urea solution. nih.govresearchgate.net The urea in the solvent system plays a crucial role in breaking the hydrogen bonds of cellulose, making the hydroxyl groups accessible for reaction. While this compound itself is not directly used in this specific synthesis, its structural similarity to other modifying agents used in this system suggests its potential for creating novel cellulose derivatives. The introduction of the amino and urea groups could enhance properties such as dye affinity, moisture absorption, and biocompatibility.

The modification of cellulose with urea and its derivatives has been shown to improve the properties of the resulting materials. researchgate.net The use of a functionalized urea compound like this compound could offer a pathway to introduce multiple functionalities in a single step.

Creation of pH/Temperature-Sensitive Polymeric Materials

Polymers that respond to changes in pH and temperature are of great interest for applications in areas such as drug delivery and smart coatings. nih.govencyclopedia.pubmdpi.comresearchgate.net The functional groups present in this compound make it a suitable building block for such "smart" polymers.

The primary amino group can be protonated at low pH, leading to electrostatic repulsion between polymer chains and causing the material to swell. encyclopedia.pubmdpi.com This pH-responsive behavior is a key feature of many smart hydrogels and drug delivery systems. researchgate.netnih.gov Conversely, at higher pH, the amino group is deprotonated, which can lead to a collapse of the polymer network.

The hydroxyl group can participate in hydrogen bonding, which is often sensitive to temperature changes. Polymers containing hydroxyl groups can exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), where they undergo a phase transition from soluble to insoluble (or vice versa) with a change in temperature. nih.govnsf.gov The incorporation of this compound into a polymer backbone could therefore be used to tune its thermoresponsive properties.

Development of Functional Materials

The unique chemical structure of this compound also lends itself to the development of functional materials with specific end-uses, such as hydrogels for advanced applications and improved cellulosic fibers.

Research into Polymeric Hydrogels for Advanced Applications

Polymeric hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. mdpi.comglobalresearchonline.net They are widely researched for biomedical applications due to their biocompatibility and tunable properties. This compound, with its hydrophilic nature and multiple reactive sites, is a potential monomer or crosslinking agent for hydrogel synthesis.

Table 2: Potential Role of this compound in Hydrogel Formulation

| Hydrogel Property | Potential Contribution of this compound | Functional Group(s) Involved |

| Swellability | High | Urea, Hydroxyl |

| pH-Responsiveness | High | Amino |

| Mechanical Strength | Moderate to High | Urea (Hydrogen Bonding) |

| Biocompatibility | Potential for High Biocompatibility | Urea and Hydroxyl groups are often well-tolerated biologically. |

Enhancing Properties of Regenerated Cellulosic Fibers through Chemical Modification

Regenerated cellulosic fibers, such as viscose, are produced by dissolving cellulose and then extruding it into a coagulation bath. nih.gov The properties of these fibers can be enhanced through chemical modification, either of the cellulose pulp before dissolution or of the regenerated fibers themselves. The use of a NaOH/urea aqueous solution for cellulose dissolution provides an opportunity for in-situ modification. nih.gov

Introducing this compound during the regeneration process could lead to its incorporation into the cellulose network. This could improve properties such as dye uptake, as the amino groups can act as dye sites. The increased hydrophilicity from the urea and hydroxyl groups could also enhance moisture regain and comfort in textile applications. tuni.fi Furthermore, the reactive groups on the modified fibers could be used for further functionalization, for example, to impart antimicrobial or flame-retardant properties. The modification of regenerated cellulose films with amino-terminated polymers has been shown to improve their physical and antibacterial properties. nih.gov

Future Research Directions for 3 Amino 2 Hydroxypropyl Urea

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The development of efficient and sustainable methods for the synthesis of (3-Amino-2-hydroxypropyl)urea is a foundational area for future research. Traditional synthetic routes to urea (B33335) derivatives often involve hazardous reagents such as phosgene (B1210022) or isocyanates. nih.gov Future work should focus on developing safer and more environmentally friendly alternatives.

Novel Synthetic Pathways: One promising approach involves the reaction of 3-amino-1,2-propanediol (B146019) with urea. This method, analogous to the synthesis of other hydroxyalkylureas, could be optimized by exploring various catalysts and reaction conditions to improve yield and purity. google.comgoogleapis.com Another avenue is the use of phosgene substitutes like N,N'-Carbonyldiimidazole (CDI), which is a safer alternative for introducing the carbonyl group. nih.gov The reaction would likely proceed through an activated intermediate, which would then react with 3-amino-1,2-propanediol.

Green Chemistry Approaches: Future synthetic strategies should align with the principles of green chemistry. This includes the exploration of solvent-free reactions or the use of benign solvents like water or supercritical carbon dioxide. A particularly innovative approach would be the direct synthesis from carbon dioxide, ammonia (B1221849), and 3-amino-1,2-propanediol, which would utilize a greenhouse gas as a C1 feedstock. organic-chemistry.org Research into enzymatic or chemo-enzymatic methods could also offer highly selective and sustainable synthetic routes. The table below outlines potential synthetic strategies with a focus on green chemistry principles.

| Synthetic Strategy | Key Reagents/Catalysts | Green Chemistry Principles Addressed |

| Direct Ureation | 3-amino-1,2-propanediol, Urea | Atom Economy, Use of Renewable Feedstocks |

| Phosgene-Free Carbonylation | 3-amino-1,2-propanediol, N,N'-Carbonyldiimidazole (CDI) | Safer Chemicals |

| Direct CO2 Utilization | 3-amino-1,2-propanediol, CO2, Ammonia | Use of Renewable Feedstocks, Waste Prevention |

| Biocatalytic Synthesis | Lipases or other suitable enzymes | Catalysis, Use of Renewable Feedstocks |

Advanced Structure-Activity Relationship (SAR) Studies for Biological Targets

The presence of multiple hydrogen bond donors and acceptors in this compound suggests its potential for interaction with biological targets such as enzymes and receptors. nih.govchem-space.com Systematic Structure-Activity Relationship (SAR) studies are crucial to identify and optimize these interactions for therapeutic purposes.

Future research should involve the synthesis of a library of analogues of this compound. Modifications could be made at several positions:

The primary amino group: Acylation, alkylation, or incorporation into heterocyclic systems could explore the impact on target binding and physicochemical properties.

The hydroxyl group: Esterification, etherification, or replacement with other functional groups (e.g., a fluorine atom) could modulate hydrogen bonding capacity and lipophilicity.

The urea moiety: N-alkylation or N-arylation could probe the steric and electronic requirements of the binding pocket.

These derivatives would then be screened against a panel of biological targets. Given the prevalence of the urea scaffold in kinase inhibitors, this class of enzymes would be a logical starting point for screening. frontiersin.org The data generated from these studies would be invaluable for constructing a detailed SAR model, guiding the design of more potent and selective compounds.

Computational Chemistry and Molecular Modeling for Predictive Design

Computational chemistry and molecular modeling can significantly accelerate the drug discovery and development process by providing insights into the molecular properties and interactions of this compound.

Molecular Docking and Virtual Screening: Future studies should employ molecular docking simulations to predict the binding modes of this compound and its virtual derivatives with the three-dimensional structures of various biological targets. This can help in prioritizing which analogues to synthesize and test, saving time and resources. Virtual screening of large compound libraries against a validated target could also identify other molecules with similar binding characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-target complex, providing information on the stability of the interaction and the role of solvent molecules. researchgate.net These simulations can also be used to calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a sufficient amount of SAR data is available, QSAR models can be developed to correlate the structural features of the synthesized compounds with their biological activities. sciforum.net These models can then be used to predict the activity of new, unsynthesized compounds, further guiding the design process.

Development of this compound-based Smart Materials

The functional groups of this compound make it an attractive building block for the development of "smart" materials that can respond to external stimuli.

Self-Healing Materials: The urea and hydroxyl groups are capable of forming extensive hydrogen bond networks. These non-covalent interactions can be designed to be reversible, allowing for the development of self-healing polymers. Upon damage, the hydrogen bonds could reform, restoring the material's integrity.

Biocompatible Coatings: The hydrophilic nature of this compound suggests its potential use in creating biocompatible coatings for medical devices. Such coatings could reduce protein adsorption and biofilm formation, improving the safety and longevity of implants.

Uncovering New Biological Functions and Therapeutic Avenues

While the biological activity of this compound is currently uncharacterized, the urea scaffold is present in a wide range of clinically approved drugs with diverse therapeutic applications. nih.govfrontiersin.org Future research should focus on broad biological screening to uncover potential therapeutic avenues.

Anticancer Activity: Many urea derivatives, such as sorafenib, are potent kinase inhibitors used in cancer therapy. frontiersin.org Screening this compound and its analogues against a panel of cancer cell lines could reveal potential antiproliferative activity.

Enzyme Inhibition: The ability of the urea moiety to act as a hydrogen bond donor and acceptor makes it a common feature in enzyme inhibitors. nih.gov High-throughput screening against various enzyme classes, such as proteases, phosphatases, and hydrolases, could identify novel inhibitory activities. For example, some urea-based compounds are known to inhibit soluble epoxide hydrolase. nih.gov

Antimicrobial and Antiviral Properties: Urea derivatives have also been investigated for their antimicrobial and antiviral activities. nih.gov Screening against a range of pathogenic bacteria, fungi, and viruses could uncover new leads for the development of anti-infective agents.

The following table summarizes potential therapeutic areas for investigation based on the known activities of other urea-containing compounds.

| Therapeutic Area | Rationale | Potential Targets |

| Oncology | Urea is a key scaffold in many kinase inhibitors. | Receptor Tyrosine Kinases, Serine/Threonine Kinases |